

# Recommended working concentration for Kdm4C-IN-1

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## Compound of Interest

Compound Name: Kdm4C-IN-1

Cat. No.: B15584669

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## Application Notes and Protocols for Kdm4C-IN-1

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Kdm4C-IN-1** is a potent and selective inhibitor of Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C. KDM4C is a member of the JmjC domain-containing histone demethylase family that specifically removes methyl groups from lysine 9 of histone H3 (H3K9me3/me2), a mark associated with transcriptional repression. Dysregulation of KDM4C has been implicated in various cancers, making it a compelling target for therapeutic development. These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the signaling pathways involving KDM4C to facilitate research and drug development efforts targeting this enzyme.

### Quantitative Data Summary

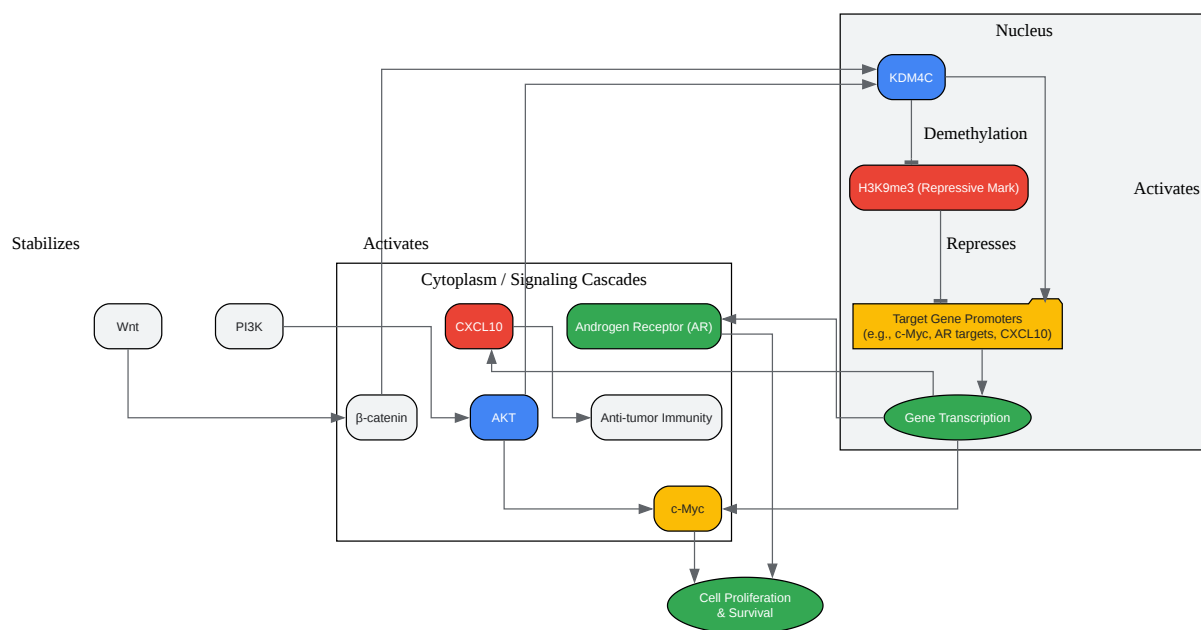
The following tables summarize the key quantitative data for **Kdm4C-IN-1** based on available in vitro and cell-based assays.

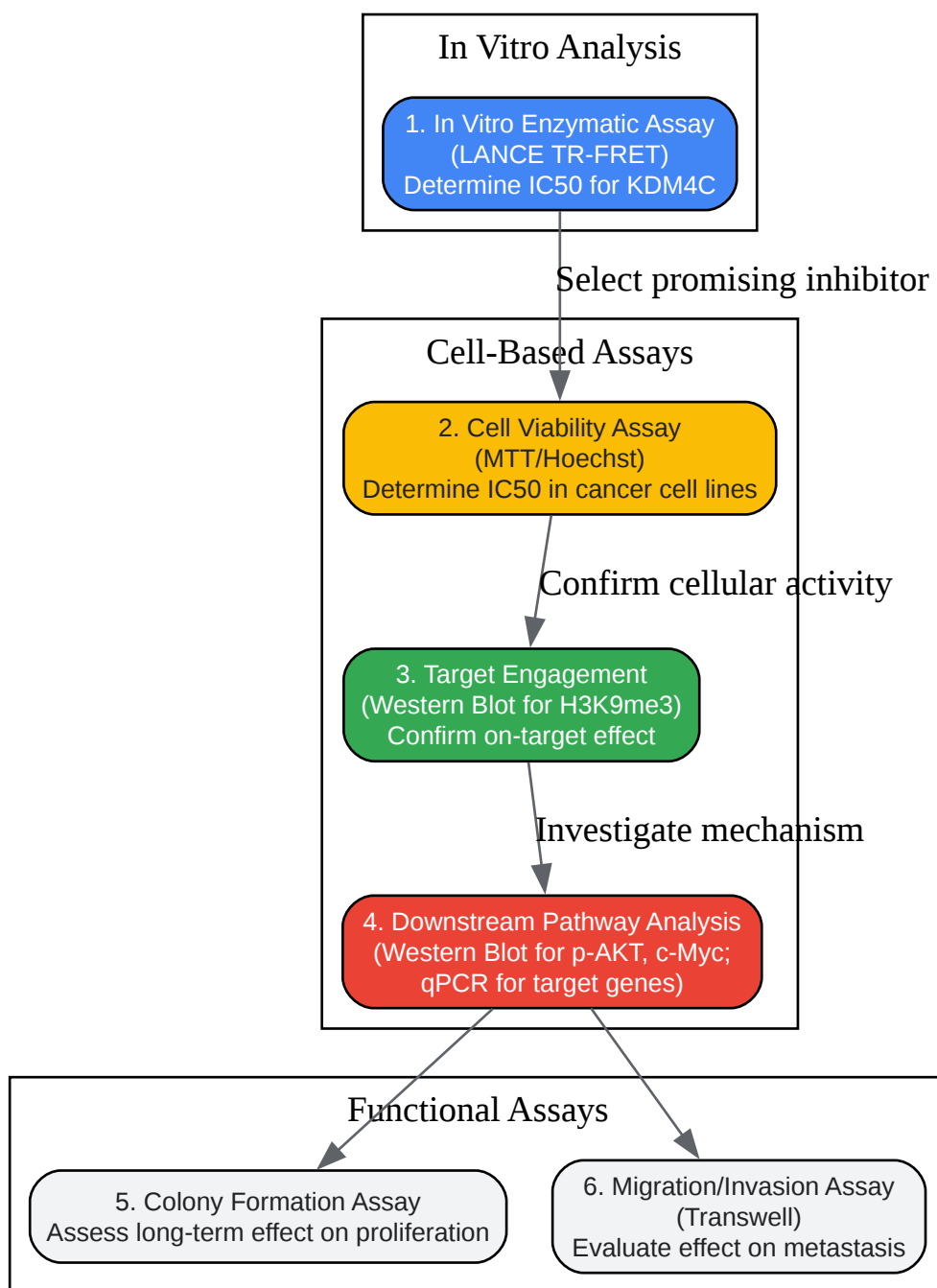
Parameter	Value	Assay Type	Reference
IC <sub>50</sub> (KDM4C)	8 nM	In vitro demethylase assay	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IC <sub>50</sub> (HepG2 cells)	0.8 µM	Cell growth inhibition	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IC <sub>50</sub> (A549 cells)	1.1 µM	Cell growth inhibition	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

Table 1: Inhibitory Activity of **Kdm4C-IN-1**

## KDM4C Signaling Pathway

KDM4C plays a crucial role in oncogenesis through its histone demethylase activity, which leads to the activation of various downstream signaling pathways. A key mechanism involves the removal of the repressive H3K9me3 mark from the promoters of oncogenes, leading to their transcriptional activation.





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## References

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